Étoposide cis

Vue d'ensemble

Description

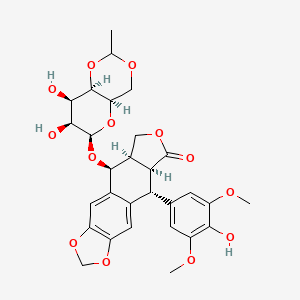

cis-Etoposide: is a semisynthetic derivative of podophyllotoxin, a compound extracted from the roots and rhizomes of Mayapple plants. It is widely used as an anti-tumor agent, particularly in the treatment of small-cell lung cancer and testicular cancer. cis-Etoposide works by inhibiting the enzyme DNA topoisomerase II, which is essential for DNA replication and cell division .

Applications De Recherche Scientifique

Combination Therapy with Cisplatin

- Efficacy in Limited Disease : A randomized phase II study demonstrated that the combination of etoposide and cisplatin (EP regimen) with concurrent thoracic radiotherapy resulted in an overall response rate of 88% and a complete response rate of 41% among patients with limited disease SCLC. The median survival time was reported to be 23 months, indicating significant therapeutic benefits .

- Comparison with Other Regimens : Research comparing EP with cyclophosphamide, epirubicin, and vincristine (CEV) revealed that EP was superior in terms of survival rates for patients with limited disease. The two-year survival rate for the EP group was significantly higher at 25% compared to 8% for the CEV group .

- Toxicity Profile : While the EP regimen is effective, it is associated with notable toxicities such as neutropenia and gastrointestinal complications. Studies have indicated that these adverse effects can impact treatment adherence and overall patient quality of life .

Testicular Cancer

Etoposide is also utilized in combination with bleomycin and cisplatin for treating testicular germ-cell tumors. This regimen has achieved durable complete responses in approximately 80% of patients, showcasing its effectiveness across different cancer types .

Mechanism of Action Insights

The mechanism by which cis-Etoposide operates involves the inhibition of DNA topoisomerase II, which prevents DNA re-ligation after strand breaks occur. This action is critical for its anticancer activity, making it a valuable component in various chemotherapy regimens .

Case Studies

- Case Study 1 : In a retrospective analysis involving 112 patients treated with either etoposide plus lobaplatin or etoposide plus cisplatin, those receiving the EP regimen demonstrated better short-term efficacy outcomes, supporting its continued use as a first-line treatment for extensive-stage SCLC .

- Case Study 2 : A phase III trial assessing the combination of cisplatin and etoposide with concurrent chest radiotherapy showed promising results, reinforcing the importance of this combination therapy in enhancing survival rates among patients with advanced non-small cell lung cancer .

Mécanisme D'action

Target of Action

cis-Etoposide, also known as Etoposide Impurity B, primarily targets DNA topoisomerase II , an enzyme that plays a crucial role in DNA replication and repair . This enzyme helps in maintaining the topological states of DNA by inducing transient breaks and subsequent re-ligation of the DNA strands .

Mode of Action

cis-Etoposide interacts with its target, DNA topoisomerase II, by forming a complex with it . This complex induces breaks in double-stranded DNA and prevents repair by binding to topoisomerase II . The drug’s interaction with its target leads to the accumulation of DNA breaks, which prevents the entry of cells into the mitotic phase of cell division, leading to cell death .

Biochemical Pathways

cis-Etoposide affects the biochemical pathway involving DNA synthesis and cell cycle progression . By inhibiting topoisomerase II, it causes DNA strand breaks, which in turn delay the transit of cells through the S phase and arrest cells in the late S or early G2 phase . This disruption in the cell cycle leads to apoptosis, or programmed cell death .

Result of Action

The primary result of cis-Etoposide’s action is the induction of cell death or apoptosis . By causing DNA strand breaks and disrupting the cell cycle, cis-Etoposide effectively eliminates cancer cells. This makes it a valuable tool in the treatment of various types of cancer, including small cell lung cancer and testicular tumors .

Action Environment

The action, efficacy, and stability of cis-Etoposide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. When used in combination with other chemotherapy drugs like cisplatin, cis-Etoposide has been shown to have synergistic antiproliferative effects . Additionally, patient-specific factors such as body mass index (BMI) can also influence the drug’s action. For example, patients who are overweight and obese have been found to benefit more from certain chemotherapy regimens . .

Analyse Biochimique

Biochemical Properties

cis-Etoposide plays a significant role in biochemical reactions. It interacts with the nuclear enzyme TOP2A, which is involved in regulating DNA topology through a double-strand passage mechanism . The interaction between cis-Etoposide and TOP2A is crucial for its function.

Cellular Effects

cis-Etoposide has profound effects on various types of cells and cellular processes. It influences cell function by targeting TOP2A, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of cis-Etoposide involves its binding to the active site between the ends of cleaved DNA, preventing the enzyme from ligating the DNA . This interaction exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-Etoposide involves multiple steps, starting from podophyllotoxinThe reaction conditions typically involve the use of strong acids or bases and organic solvents .

Industrial Production Methods: In industrial settings, cis-Etoposide is produced through a series of chemical reactions that are optimized for large-scale production. The process involves the extraction of podophyllotoxin, followed by chemical modifications to introduce the necessary functional groups. The final product is purified using techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: cis-Etoposide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and deactivation in the body .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide.

Major Products: The major products formed from these reactions include various metabolites that are either active or inactive forms of the drug. These metabolites are crucial for the drug’s pharmacokinetics and pharmacodynamics .

Comparaison Avec Des Composés Similaires

Carboplatin: Another platinum-based chemotherapeutic agent used in combination with etoposide for treating small-cell lung cancer.

Uniqueness: cis-Etoposide is unique in its ability to specifically target DNA topoisomerase II, making it highly effective in treating cancers that are resistant to other forms of chemotherapy. Its mechanism of action and metabolic profile distinguish it from other chemotherapeutic agents .

Activité Biologique

Introduction

Cis-Etoposide, a derivative of the well-known chemotherapeutic agent etoposide, is primarily utilized in oncology for its antitumor properties. Etoposide itself is a topoisomerase II inhibitor that induces DNA damage, leading to apoptosis in cancer cells. This article aims to provide a detailed examination of the biological activity of cis-Etoposide, supported by data tables, case studies, and research findings.

Cis-Etoposide exerts its biological effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the enzyme-DNA complex, cis-Etoposide prevents the normal re-ligation of DNA strands, resulting in double-strand breaks and subsequent cell death. This mechanism is particularly effective against various malignancies, including small cell lung cancer (SCLC), testicular cancer, and lymphomas.

Key Mechanistic Features

- Topoisomerase II Inhibition : Prevents DNA strand re-ligation.

- Induction of Apoptosis : Triggers programmed cell death through DNA damage.

- Cell Cycle Arrest : Causes G2/M phase arrest, halting cellular proliferation.

Efficacy in Clinical Studies

Cis-Etoposide has been evaluated in numerous clinical settings, often in combination with other chemotherapeutic agents such as cisplatin. Below are notable findings from recent studies.

Table 1: Clinical Efficacy of Cis-Etoposide Combinations

Case Studies

-

Etoposide in Extensive-stage SCLC :

A phase I study combining AT-101 with cisplatin and etoposide demonstrated promising efficacy with manageable toxicity profiles, highlighting its potential as a treatment option for advanced SCLC patients . -

Combination Therapy for Recurrent Cervical Cancer :

A study involving oral etoposide combined with intravenous cisplatin showed a response rate of 16.7% in heavily pre-treated patients, indicating its viability as a treatment option . -

Neuroendocrine Carcinoma :

A randomized trial comparing etoposide plus cisplatin to irinotecan plus cisplatin found that both regimens had similar efficacy; however, the etoposide regimen showed slightly better overall survival .

Toxicity Profile

The use of cis-Etoposide is associated with several adverse effects, primarily related to myelosuppression and gastrointestinal disturbances:

Table 2: Common Toxicities Associated with Cis-Etoposide

| Toxicity Type | Incidence (%) |

|---|---|

| Neutropenia | 63.3 |

| Anemia | 50.0 |

| Nausea/Vomiting | 6.7 |

| Febrile Neutropenia | Varies |

These toxicities necessitate careful monitoring and supportive care during treatment.

Propriétés

IUPAC Name |

(5S,5aR,8aS,9R)-5-[[(4aR,6R,7S,8R,8aR)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22+,24+,25-,26+,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJPUSNTGOMMGY-KOUFYDGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1OC[C@@H]2[C@H](O1)[C@@H]([C@@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Cisplatin and Etoposide a relevant treatment option for specific types of lung cancer?

A1: Both Cisplatin and Etoposide are chemotherapeutic agents that have shown efficacy in treating certain lung cancers. Research indicates that a combination of chemotherapy and radiation therapy followed by surgery is a viable treatment approach for stage IIIA(N2) non-small cell lung cancer (NSCLC) []. Furthermore, clinical trials like JCOG 9511 and SWOG 0124 have investigated the efficacy of Cisplatin combined with either Etoposide or Irinotecan in extensive-stage small cell lung cancer (ES-SCLC) [, ].

Q2: Are there specific patient characteristics that influence treatment outcomes for Cisplatin and Etoposide-based therapies?

A3: Yes, research suggests that patient characteristics play a role in treatment outcomes. For instance, in a study exploring long-term survival after induction chemotherapy with Cisplatin/Paclitaxel followed by chemo-radiation and surgery, histological subtype and age emerged as significant factors []. Specifically, patients with adenocarcinoma and older patients showed poorer prognoses compared to other subtypes and younger patients, even with trimodality therapy [].

Q3: What are the ongoing research efforts to optimize treatment strategies involving Cisplatin and Etoposide?

A3: Current research aims to personalize therapies based on individual patient characteristics and tumor profiles. This includes:

- Pharmacogenomic analysis: Identifying genetic variations that influence drug metabolism and toxicity to tailor treatment regimens [, ].

- Biomarker discovery: Exploring potential biomarkers to predict treatment response and identify patients who would benefit most from specific therapies [].

- Optimization of treatment protocols: Investigating different chemotherapy combinations, radiation doses, and surgical approaches to improve survival rates and minimize toxicity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.